Methoxymalonaldehyde

Description

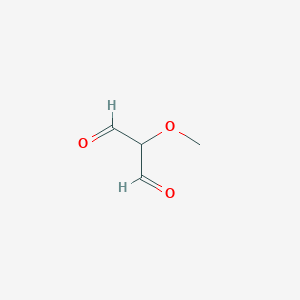

Methoxymalonaldehyde (C₄H₆O₃) is a dialdehyde derivative featuring a methoxy (-OCH₃) substituent on the central carbon of a malonaldehyde backbone. Structurally, it consists of two aldehyde groups flanking a methoxy-substituted carbon (OCH₃–CH(OH)–CHO). This compound is of interest in organic synthesis due to its dual reactivity from the aldehyde groups and the electron-donating methoxy group, which influences its stability, solubility, and participation in condensation reactions. However, direct experimental data on this compound are scarce in the provided evidence, necessitating comparisons with structurally or functionally related compounds.

Properties

Molecular Formula |

C4H6O3 |

|---|---|

Molecular Weight |

102.09 g/mol |

IUPAC Name |

2-methoxypropanedial |

InChI |

InChI=1S/C4H6O3/c1-7-4(2-5)3-6/h2-4H,1H3 |

InChI Key |

JBDLAPGGRNEDKV-UHFFFAOYSA-N |

Canonical SMILES |

COC(C=O)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on methoxy-substituted aromatic and heterocyclic compounds, which share functional group similarities but differ in backbone structure. Below is a comparative analysis based on substituent effects, physical properties, and reactivity.

Structural and Functional Analogues

Malonaldehyde (Propanedial) :

Lacking the methoxy group, malonaldehyde (HOCH₂CHO) is more reactive but less stable due to the absence of electron-donating substituents. Methoxymalonaldehyde’s methoxy group likely enhances stability via resonance and steric effects, as seen in methoxy-substituted aromatics like 4-hydroxybenzoic acid (, Compound 18), where methoxy groups increase thermal stability .- Methoxy-Substituted Aromatics: Compounds such as 5-γ-p-methoxy-2-γ-tolyloxazole (m.p. 145°C, ) and (S)-methoxy-(3,5-dimethoxy-4-hydroxyphenyl)ethanediol (, Compound 16) demonstrate that methoxy groups elevate melting points compared to non-methoxy analogues (e.g., 5-phenyl-2-δ-chlorophenyloxazole, m.p. 107°C, ). This trend suggests this compound may exhibit higher thermal stability than malonaldehyde .

- Aldehyde-Containing Derivatives: (E)-3-(4-methoxyphenyl)-2-propenoic acid (, Compound 19) shares a methoxy-aromatic-aldehyde-like structure. Its conjugation system stabilizes the molecule, a feature this compound may exploit in enolization or nucleophilic reactions .

Physical and Chemical Properties

* Inferred properties based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.